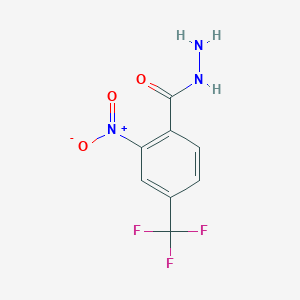

2-Nitro-4-(trifluoromethyl)benzohydrazide

描述

属性

IUPAC Name |

2-nitro-4-(trifluoromethyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3O3/c9-8(10,11)4-1-2-5(7(15)13-12)6(3-4)14(16)17/h1-3H,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPIBCCKRTYERQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70727191 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830334-29-7 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Hydrazinolysis of 2-Nitro-4-(trifluoromethyl)benzoic Acid or Its Esters

- The most common and straightforward method to prepare 2-nitro-4-(trifluoromethyl)benzohydrazide is by reacting 2-nitro-4-(trifluoromethyl)benzoic acid or its methyl ester with hydrazine hydrate.

- The reaction is typically carried out under reflux conditions in polar protic solvents such as ethanol or methanol.

- Hydrazine hydrate acts as a nucleophile, attacking the carbonyl carbon of the acid or ester, leading to the formation of the hydrazide.

| Parameter | Condition |

|---|---|

| Starting material | 2-Nitro-4-(trifluoromethyl)benzoic acid or methyl ester |

| Reagent | Hydrazine hydrate (excess) |

| Solvent | Ethanol or methanol |

| Temperature | Reflux (approx. 78–85 °C for ethanol) |

| Reaction time | 6–8 hours |

| Molar ratio (ester:hydrazine) | ~1:3 |

- After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

- Purification is commonly achieved by recrystallization from ethanol/water mixtures to enhance purity.

- Optimized reactions yield high purity hydrazide, with recrystallization improving the product quality.

- Characterization techniques such as ^1H NMR, ^13C NMR, and HRMS confirm the structure and purity.

- Controlling the stoichiometry and reflux duration is critical to maximize yield and minimize side reactions.

- The presence of electron-withdrawing groups such as nitro and trifluoromethyl influences the reactivity and may require adjustment of reaction times or temperatures.

Industrial Scale Production Considerations

- Industrial synthesis follows similar synthetic routes but emphasizes scalability, cost-efficiency, and safety.

- Industrial-grade solvents and reagents are used, with reaction conditions optimized for maximum yield and purity.

- Purification may involve distillation, crystallization, or chromatographic methods depending on the scale and required purity.

- Process optimization includes solvent recycling and catalyst recovery where applicable.

Related Synthetic Insights from Analogous Compounds

While direct detailed industrial protocols for this compound are limited, insights can be drawn from related compounds such as 2-nitro-4-(trifluoromethyl)benzonitrile and benzaldehyde derivatives:

- The synthesis of related intermediates often involves multi-step reactions starting from 2-nitro-4-(trifluoromethyl)benzaldehyde, which can be converted to oximes and then to nitriles or hydrazides.

- Catalytic systems (e.g., nickel composite catalysts) and solvent systems (e.g., acetonitrile, ethanol) are chosen to optimize reaction selectivity and yield.

- Reaction parameters such as temperature (70–120 °C), catalyst loading, and molar ratios are finely tuned for best results.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting material | 2-Nitro-4-(trifluoromethyl)benzoic acid or methyl ester | Purity affects final product quality |

| Reaction with hydrazine hydrate | Excess hydrazine hydrate in ethanol or methanol, reflux 6–8 h | Hydrazinolysis to hydrazide |

| Isolation | Cooling, filtration or extraction | Product precipitates out or extracted |

| Purification | Recrystallization from ethanol/water | Enhances purity and removes impurities |

| Characterization | NMR, HRMS, HPLC | Confirms structure and purity |

Research Findings and Analytical Data

- NMR Spectroscopy: Aromatic protons adjacent to the nitro and trifluoromethyl groups show characteristic deshielding effects. The hydrazide NH_2 protons appear as broad signals around δ 4.0–5.0 ppm.

- Mass Spectrometry: High-resolution mass spectrometry confirms the molecular ion peak at m/z 264.0402 ([M+H]^+) for C8H5F3N3O_3.

- Chromatography: HPLC with C18 columns and acetonitrile/water mobile phases effectively separates the product from impurities, confirming purity.

- Crystallography: Single-crystal X-ray diffraction can be used to unambiguously confirm the regiochemistry and molecular conformation.

化学反应分析

Types of Reactions

2-Nitro-4-(trifluoromethyl)benzohydrazide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Condensation: The hydrazide group can react with carbonyl compounds (aldehydes or ketones) to form hydrazones.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

Nucleophiles: Various nucleophiles such as amines, thiols, or halides.

Solvents: Ethanol, methanol, dichloromethane, or other suitable organic solvents.

Major Products Formed

Reduction: 2-Amino-4-(trifluoromethyl)benzohydrazide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Condensation: Hydrazone derivatives.

科学研究应用

Antimicrobial Properties

Research indicates that derivatives of 2-nitro-4-(trifluoromethyl)benzohydrazide exhibit significant antimicrobial activity against various pathogens. The hydrazone derivatives synthesized from this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antibiotics .

Cholinesterase Inhibition

The compound has been studied as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in neurotransmission, and their inhibition is relevant for treating diseases such as Alzheimer's. Specific hydrazone derivatives derived from this compound demonstrated dual inhibition properties, with IC50 values indicating potent activity .

Anticancer Research

Recent studies have explored the potential anticancer properties of this compound. The hydrazone derivatives have been shown to induce apoptosis in cancer cell lines, suggesting a mechanism that may be leveraged for therapeutic applications in oncology . The structure-activity relationship (SAR) studies indicate that modifications to the hydrazone moiety can enhance anticancer activity.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it a valuable building block in the development of novel compounds with targeted biological activities.

Case Studies

作用机制

The mechanism of action of 2-Nitro-4-(trifluoromethyl)benzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and exert cytotoxic effects.

相似化合物的比较

Substituent Position and Electronic Effects

The positions of substituents on the benzohydrazide scaffold critically impact biological activity:

- 4-(Trifluoromethyl)benzohydrazide : The -CF₃ group at the 4-position (para) improves lipophilicity and enhances interactions with hydrophobic enzyme pockets. Derivatives of this compound exhibit moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values ranging from 27.04–106.75 µM and 58.01–277.48 µM , respectively .

- 2-Nitro-4-(trifluoromethyl)benzohydrazide : The ortho nitro group introduces steric hindrance and electronic effects that may alter binding kinetics compared to para-substituted analogues. Similar nitro-substituted hydrazones (e.g., acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone) have been synthesized and characterized, though their biological data remain unexplored .

Enzyme Inhibition Profiles

Comparative enzyme inhibition data for key analogues are summarized below:

*Direct data unavailable; predictions based on structural analogues.

The 4-(trifluoromethyl)benzohydrazide scaffold shows dual inhibition of AChE and BuChE, while 3-(trifluoromethyl) derivatives exhibit greater selectivity for AChE . The 2-nitro-4-(trifluoromethyl) variant is hypothesized to display enhanced binding due to the nitro group’s electron-withdrawing effects, though experimental validation is required.

Physicochemical Parameters

- Molecular Weight : ~261.20 g/mol (for hydrazone derivatives) .

- Lipophilicity: Predicted logP values range from 2.5–3.5 due to -CF₃ and -NO₂ groups, favoring blood-brain barrier penetration .

- Solubility: Limited solubility in aqueous media, necessitating organic solvents (e.g., DMSO) for biological assays .

Cytotoxicity

Antimicrobial and Anticancer Potential

- N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrate moderate antimicrobial activity, though less potent than standard antibiotics .

生物活性

2-Nitro-4-(trifluoromethyl)benzohydrazide (CAS Number: 830334-29-7) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a nitro group, a trifluoromethyl group, and a hydrazide functional group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure allows it to participate in various chemical reactions, including reductions and substitutions, which can be leveraged for synthesizing more complex molecules. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may exert cytotoxic effects on cells. This mechanism is crucial for its potential applications in treating diseases such as cancer and infections.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Antimicrobial Activity:

- The compound has shown promising antimicrobial properties against various pathogens. Studies have indicated that derivatives of this compound can inhibit bacterial growth effectively, making it a candidate for developing new antibiotics.

2. Anticancer Properties:

- Investigations into the anticancer potential of this compound have revealed its ability to induce apoptosis in cancer cells. The cytotoxic effects are believed to stem from the compound's interaction with cellular signaling pathways involved in cell survival and proliferation.

3. Cholinesterase Inhibition:

- A significant area of research involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been tested as dual inhibitors of these enzymes, showing IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE . These findings suggest potential applications in treating neurodegenerative disorders like Alzheimer's disease.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Cholinesterase Inhibition | Dual inhibition of AChE and BuChE |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the hydrazone scaffold can significantly influence biological activity. For example, introducing electronegative substituents at specific positions on the benzene ring enhances inhibitory potency against cholinesterases .

Notable Findings:

- Compounds with additional nitro or bromine groups exhibited improved inhibition compared to their unsubstituted counterparts.

- The most potent inhibitors were identified as having specific structural features that enhance binding affinity to the target enzymes.

Toxicological Profile

Preliminary toxicity assessments have indicated that derivatives of this compound do not exhibit significant cytotoxicity against HepG2 liver cells at concentrations up to 100 µM . This suggests a favorable safety profile that warrants further investigation in vivo.

常见问题

Advanced Research Question

- Molecular Docking : Glide (Schrödinger) or AutoDock for predicting binding poses in enzyme active sites (e.g., AChE or N-Myc). Focus on consensus scoring from multiple software .

- ADMET Prediction : SwissADME or ADMETLab2.0 to optimize logP (<3) and aqueous solubility (>50 µM) while avoiding CYP450 inhibition .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for nitro-group modifications .

What safety protocols are critical when handling this compound in the laboratory?

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential hydrazine vapor release during synthesis.

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂) to prevent degradation .

How can analytical methods be validated for quantifying this compound in complex matrices?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。